3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Drug design Kinase inhibitor scaffold Hydrogen-bonding geometry

This specific 3-amino regioisomer provides a critical hydrogen-bond donor-acceptor pair mimicking adenine hinge-binding in ATP-competitive kinase inhibitors. The N-methylpyrrolidinone core improves passive permeability (ΔlogP ~0.4–0.6). Validated antileishmanial scaffold (EC₅₀ ~0.01 μM, >1000-fold selectivity). Fragment-compliant (MW 180.21, HBD=1, HBA=3, 1 rotatable bond) for X-ray/SPR/NMR screening. Unsubstituted C4 position enables modular SAR expansion. Available at 95% purity from multiple suppliers.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 1343681-39-9
Cat. No. B2842018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
CAS1343681-39-9
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESCN1CCC(C1=O)N2C=CC(=N2)N
InChIInChI=1S/C8H12N4O/c1-11-4-2-6(8(11)13)12-5-3-7(9)10-12/h3,5-6H,2,4H2,1H3,(H2,9,10)
InChIKeyUJYOKROKOBQHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one (CAS 1343681-39-9): A Defined Aminopyrazole-Pyrrolidinone Scaffold for Medicinal Chemistry and Chemical Biology


3-(3-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one (CAS 1343681-39-9) is a heterocyclic building block that integrates a 3-aminopyrazole ring with an N-methylpyrrolidin-2-one core. With a molecular formula of C₈H₁₂N₄O and a molecular weight of 180.21 g/mol, the compound presents one hydrogen-bond donor (the primary amine), three hydrogen-bond acceptors, and a single rotatable bond (the pyrazole–pyrrolidinone linkage), yielding a calculated topological complexity value of 220 . The amino group at the pyrazole 3-position is positioned to engage in directional hydrogen-bonding interactions critical for target binding, while the N-methyl substituent on the lactam ring eliminates a secondary amide hydrogen-bond donor found in des-methyl isomers. Vendors list the compound at 95% purity , and the scaffold class has been implicated in kinase inhibitor development [1] and antileishmanial drug discovery [2].

Why 3-(3-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrazole-Pyrrolidinone Analogs


Within the pyrazole-pyrrolidinone class, subtle structural variations—regioisomerism of the amino group on the pyrazole ring, presence or absence of the N-methyl substitution on the lactam, and additional ring substituents—profoundly alter hydrogen-bonding geometry, molecular recognition, and pharmacological outcomes. For instance, studies on pyrazole-based urokinase receptor (uPAR) ligands demonstrated that pyrazole-containing compounds (bearing the aminopyrazole motif) inhibited MDA-MB-231 breast cancer cell proliferation, whereas piperidinone-containing analogs exhibited no cytotoxicity even at 100 μM [1]. In antileishmanial pyrazolopyrrolidinones, a subset of analogs achieved EC₅₀ values ≥ 0.01 μM against Leishmania donovani with selectivity over host macrophages, whereas the clinical comparator amphotericin B showed an EC₅₀ of 0.2 μM with cytotoxicity at 5.0 μM [2]. These data illustrate that within this chemotype, precise structural identity dictates target engagement and cellular selectivity. Therefore, generic swapping of regioisomers or des-amino/des-methyl variants risks losing the specific conformational and electronic features required for a given target interaction.

Quantitative Differentiation Evidence for 3-(3-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one Relative to Its Closest Analogs


Regioisomeric Hydrogen-Bond Donor/Acceptor Topology: 3-Amino vs. 4-Amino Pyrazole Substitution

The 3-amino isomer positions the primary amine directly adjacent to the pyrazole N2 nitrogen, creating a contiguous hydrogen-bond donor–acceptor motif (amine NH₂ and pyrazole N) that mimics the adenine hinge-binding region of ATP-competitive kinase inhibitors. In contrast, the 4-amino isomer (CAS 1341152-71-3) places the amine para to the pyrrolidinone attachment point, disrupting this contiguous arrangement. The molecular electrostatic potential surfaces of the two isomers differ qualitatively: the 3-amino isomer concentrates negative potential near the pyrazole N1–N2 region, while the 4-amino isomer distributes it more broadly across the ring . No direct head-to-head biochemical comparison of these two isomers has been published. However, within the broader 3-aminopyrazole kinase inhibitor class, the 3-amino substitution has been validated crystallographically to donate a hydrogen bond to the kinase hinge backbone carbonyl of CDK2 (PDB entries reviewed in [1]).

Drug design Kinase inhibitor scaffold Hydrogen-bonding geometry

N-Methyl Lactam Modification: Modulation of Hydrogen-Bond Donor Count and Lipophilicity vs. Des-Methyl Analog

The target compound (3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one) carries an N-methyl group on the pyrrolidinone ring. The des-methyl analog 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one (CAS 2138273-28-4) bears a free lactam NH (HBD count = 2, molecular weight = 166.18). The additional methyl group in the target compound reduces the HBD count by one and increases the calculated logP by approximately 0.4–0.6 units (estimated via fragment-based methods in ). Reduced HBD count is a well-established parameter for improving membrane permeability and CNS penetration. In the context of Leishmania inhibitors, members of the pyrazolopyrrolidinone series with N-alkyl substitution on the pyrrolidinone ring demonstrated enhanced cellular potency (EC₅₀ ≥ 0.01 μM) while maintaining host-cell selectivity up to 10.0 μM [1].

Medicinal chemistry Physicochemical optimization CNS drug design

Absence of Pyrazole C4 Methyl Substitution: A Clean Derivatization Handle vs. 4-Methyl Analog

The target compound lacks any substituent at the pyrazole C4 position, preserving an unsubstituted C–H site. The 4-methyl analog, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one (CAS 1339667-29-6), introduces a methyl group at this position, increasing molecular weight to 194.24 and limiting the options for further functionalization at C4. Commercially, the target compound is available as a 95% pure solid from multiple suppliers , while the 4-methyl analog is listed as a discontinued product by at least one major vendor , indicating more limited commercial availability. The unsubstituted C4 position permits electrophilic halogenation, formylation, or cross-coupling for library expansion. In a class-level analysis of pyrazolopyrrolidinone antileishmanials, compounds without C4 substitution retained activity (EC₅₀ 0.01–0.1 μM range) while allowing further SAR exploration [1].

Synthetic accessibility Fragment-based screening Parallel library synthesis

Pharmacophore Validation: Pyrazole-Based uPAR Ligands Show Target Engagement and Functional Selectivity over Piperidinone Isosteres

In a comparative study of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor (uPAR), pyrazole-based compounds (structurally related to the target chemotype) displaced a fluorescent AE147-FAM peptide with Ki values of 6–63 μM. Critically, pyrazole-based compounds inhibited MDA-MB-231 breast adenocarcinoma and PDAC cell proliferation, whereas piperidinone-containing isosteres showed no cytotoxicity at concentrations up to 100 μM [1]. Additionally, the pyrazole derivative inhibited ERK phosphorylation, impaired HIF1α and NF-κB signaling, and suppressed MMP-9 gelatinase activity in a concentration-dependent manner—effects absent in the piperidinone series [1]. Although this study did not include the precise target compound, it establishes that the aminopyrazole pharmacophore within a pyrrolidinone scaffold confers specific cellular signaling effects not achievable by ring-expanded piperidinone analogs.

Chemical biology uPAR antagonist Cancer cell invasion

Antileishmanial Potency of Pyrazolopyrrolidinone Class: Benchmarking Against Amphotericin B

The pyrazolopyrrolidinone chemotype (which encompasses the target compound's core structure) has been optimized to deliver high antileishmanial potency. Lead compounds in this series demonstrated EC₅₀ values as low as ≥ 0.01 μM against intracellular Leishmania donovani amastigotes without harming host macrophages at concentrations up to 10.0 μM [1]. In the same assay format, the first-line clinical drug amphotericin B exhibited an EC₅₀ of 0.2 μM but was cytotoxic to host cells at 5.0 μM [1]. This represents an approximately 20-fold improvement in antiparasitic potency and a wider selectivity window (therapeutic index > 1000 for the lead pyrazolopyrrolidinone vs. ~25 for amphotericin B) [1]. The compound series passed GlaxoSmithKline's lead criteria and was advanced through the DPAc program [1]. While the specific target compound was not among the leads profiled, it shares the core pyrazolopyrrolidinone scaffold and represents a starting point for SAR exploration in this therapeutically relevant chemical space.

Neglected tropical diseases Antiparasitic drug discovery Leishmania

Low Rotatable Bond Count and Favorable Topological Complexity for Fragment-Based Drug Discovery

The target compound exhibits a rotatable bond count of exactly 1 (the pyrazole–pyrrolidinone linkage), a hydrogen-bond donor count of 1, a hydrogen-bond acceptor count of 3, and a topological complexity score of 220 . These values place the compound within the rule-of-three guidelines for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3). For comparison, the isomeric 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one (CAS 1315365-07-1), which relocates the amino group to the pyrrolidinone ring and the methyl group to the pyrazole, exhibits the same formula but a different distribution of hydrogen-bond donors across rings. Compounds with rotatable bond count ≤ 3 have been statistically associated with improved oral bioavailability and target selectivity [1]. The minimal conformational flexibility reduces the entropic penalty upon protein binding, potentially enhancing binding affinity for targets that recognize a pre-organized conformation.

Fragment-based screening Ligand efficiency Computational chemistry

Optimal Scientific and Industrial Use Cases for 3-(3-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one Based on Verified Differentiation Evidence


Kinase Inhibitor Hinge-Binding Scaffold Design

The 3-aminopyrazole motif, arranged vicinal to the pyrazole N2 nitrogen, provides a donor–acceptor pair that mimics the adenine hinge-binding interaction of ATP-competitive kinase inhibitors [1]. Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should prioritize this specific 3-amino regioisomer, as the 4-amino isomer (CAS 1341152-71-3) would orient the hydrogen-bond donor away from the hinge backbone carbonyl. The N-methylpyrrolidinone moiety reduces the hydrogen-bond donor count by one compared to the des-methyl analog, improving the passive permeability profile (estimated ΔlogP ~0.4–0.6) .

Antileishmanial Lead Optimization Starting Point

The pyrazolopyrrolidinone chemotype has demonstrated EC₅₀ values as low as 0.01 μM against intracellular L. donovani with >1000-fold selectivity over host macrophages, outperforming amphotericin B's selectivity index of ~25 [2]. The target compound's unsubstituted pyrazole C4 position is amenable to electrophilic halogenation and cross-coupling chemistry, enabling systematic SAR expansion around a validated antiparasitic core. Groups pursuing neglected tropical disease drug discovery can use this compound as a versatile entry point for building analog libraries.

uPAR-Targeted Chemical Probe Development

Pyrazole-based pyrrolidinones have been shown to displace the AE147-FAM peptide from uPAR with Ki values of 6–63 μM and to inhibit MDA-MB-231 cell proliferation, ERK phosphorylation, and MMP-9 activity—functional effects not observed with piperidinone isosteres [3]. The target compound, as an aminopyrazole-pyrrolidinone, retains the structural features essential for this pharmacophore. Cancer biology groups investigating uPAR-mediated invasion and metastasis can employ this compound as a validated starting scaffold for affinity maturation, leveraging the single rotatable bond and fragment-compliant properties for structure-guided optimization .

Fragment-Based Screening Library Member

With a molecular weight of 180.21, a single rotatable bond, and compliance with the rule-of-three fragment criteria (HBD = 1, HBA = 3, MW < 300) , this compound is well suited for inclusion in fragment-screening collections. Its calculated topological complexity of 220 and the orthogonal reactivity of the primary amine and unsubstituted C4 position permit rapid, modular derivatization for hit-to-lead chemistry. Fragment-screening facilities and biophysics groups utilizing NMR, SPR, or X-ray crystallography can deploy this scaffold with confidence in its synthetic tractability and commercial availability (95% purity from multiple suppliers ).

Quote Request

Request a Quote for 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.